

# Application Notes: Quantitative Analysis of Neophellamuretin in Plant Extracts

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## Compound of Interest

Compound Name: *Neophellamuretin*

Cat. No.: *B1493547*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Neophellamuretin** is a flavonoid glycoside found in the bark of *Phellodendron amurense*, commonly known as the Amur cork tree. The bark of this tree, *Cortex Phellodendri*, is a well-documented material in traditional Chinese medicine, utilized for its anti-inflammatory, antibacterial, and antiviral properties.[1][2] Given the therapeutic interest in *Phellodendron amurense* extracts, accurate and reproducible methods for quantifying its bioactive constituents, such as **Neophellamuretin**, are essential for quality control, standardization, and pharmacological research.[3]

This document provides detailed protocols for the extraction of **Neophellamuretin** from plant materials and its subsequent quantitative analysis using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.

## Principle

The quantitative analysis of **Neophellamuretin** involves two primary stages. First, the compound is extracted from the dried, powdered plant matrix using an efficient method such as ultrasonic-assisted solvent extraction.[4] Following extraction, the crude extract is filtered and prepared for chromatographic analysis. The concentration of **Neophellamuretin** in the extract is then determined by separating it from other matrix components using reverse-phase HPLC

or LC-MS/MS and comparing the instrumental response to that of a certified reference standard.

## Experimental Protocols

### Protocol 1: Ultrasonic-Assisted Extraction of Neophellamuretin

This protocol is adapted from established methods for extracting medicinal components from Phellodendron bark.[4]

#### 3.1.1 Materials and Reagents

- Dried Phellodendron amurense bark
- Grinder or mill
- Methanol (HPLC Grade)
- Hydrochloric Acid (HCl), concentrated
- Deionized Water
- Ultrasonic bath
- Centrifuge and centrifuge tubes (50 mL)
- Rotary evaporator
- 0.22 µm Syringe filters (PTFE or Nylon)

#### 3.1.2 Sample Preparation

- Dry the Phellodendron amurense bark at 60°C until a constant weight is achieved.
- Grind the dried bark into a fine powder (40-60 mesh) to increase the surface area for extraction.
- Store the powder in a desiccator until use.

### 3.1.3 Extraction Procedure

- Accurately weigh approximately 1.0 g of the dried plant powder and place it into a 50 mL centrifuge tube.
- Prepare the extraction solvent: 0.5% HCl in 70% Methanol (v/v/v). For 100 mL, combine 70 mL Methanol, 0.5 mL concentrated HCl, and bring the volume to 100 mL with deionized water.
- Add 25 mL of the extraction solvent to the centrifuge tube containing the plant powder.
- Vortex the mixture for 1 minute to ensure thorough wetting of the powder.
- Place the tube in an ultrasonic bath and sonicate for 45 minutes at 50°C.
- After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
- Carefully decant the supernatant into a clean flask.
- Repeat the extraction (steps 3-7) on the remaining plant pellet with another 25 mL of extraction solvent to ensure complete extraction.
- Combine the supernatants from both extractions.
- Concentrate the combined extract to dryness using a rotary evaporator under reduced pressure at 50°C.
- Reconstitute the dried residue in a known volume (e.g., 5.0 mL) of methanol.
- Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

## Protocol 2: Quantitative Analysis by HPLC-UV

This is a general method for flavonoid quantification and should be optimized using a pure **Neophellamuretin** standard.<sup>[5][6]</sup>

### 3.2.1 Instrumentation and Conditions

- HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
- Detection Wavelength: Monitor at 280 nm or a wavelength determined from the UV spectrum of a **Neophellamuretin** standard.
- Gradient Elution:
  - 0-5 min: 10-25% B
  - 5-20 min: 25-50% B
  - 20-25 min: 50-90% B
  - 25-28 min: 90% B (hold)
  - 28-30 min: 90-10% B (return to initial)
  - 30-35 min: 10% B (equilibration)

### 3.2.2 Procedure

- Standard Preparation: Prepare a stock solution of **Neophellamuretin** reference standard (e.g., 1.0 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution.

- **Calibration Curve:** Inject each calibration standard into the HPLC system. Plot the peak area of **Neophellamuretin** against the corresponding concentration to construct a calibration curve. Determine the linearity ( $R^2 > 0.999$ ).
- **Sample Analysis:** Inject the filtered plant extract sample (from Protocol 1).
- **Quantification:** Identify the **Neophellamuretin** peak in the sample chromatogram by comparing its retention time with the standard. Calculate the concentration in the sample using the regression equation from the calibration curve.

## Protocol 3: Quantitative Analysis by LC-MS/MS

This method provides higher sensitivity and is recommended for detecting low concentrations of **Neophellamuretin**.<sup>[7][8]</sup>

### 3.3.1 Instrumentation and Conditions

- LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- LC Conditions: Use the same column and mobile phase gradient as described in the HPLC-UV method (Protocol 2.2.1), potentially with a lower flow rate (e.g., 0.4-0.6 mL/min) suitable for MS interfacing.
- MS Conditions:
  - Ionization Mode: ESI Negative (typical for flavonoids).
  - MRM Transitions: These must be determined empirically by infusing a standard solution of **Neophellamuretin**. A precursor ion (Q1) corresponding to its deprotonated molecule  $[M-H]^-$  and a characteristic product ion (Q3) will be selected.
  - Internal Standard (IS): A stable isotope-labeled **Neophellamuretin** or a structurally similar flavonoid not present in the sample should be used for optimal accuracy. The MRM transition for the IS must also be determined.
  - Optimize MS parameters such as capillary voltage, source temperature, gas flows, and collision energy for the specific instrument.

### 3.3.2 Procedure

- **Standard and Sample Preparation:** Prepare calibration standards and process plant samples as described for the HPLC method. Spike all standards and samples with a fixed concentration of the internal standard.
- **Calibration Curve:** Inject the standards and plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.
- **Sample Analysis:** Inject the spiked, filtered plant extract.
- **Quantification:** Calculate the concentration of **Neophellamuretin** in the sample using the regression equation from the area ratio-based calibration curve.

## Data Presentation

Quantitative data should be organized into clear, structured tables for comparison and reporting.

Table 1: HPLC-UV Method Parameters

Parameter	Setting
Column	C18 Reverse Phase (4.6 x 150 mm, 5 µm)
Mobile Phase	A: 0.1% Formic Acid in Water; B: Acetonitrile
Flow Rate	1.0 mL/min
Gradient	10% to 90% B over 25 minutes
Column Temp.	30°C
Injection Vol.	10 µL

| Detection | 280 nm (or optimized wavelength) |

Table 2: LC-MS/MS Method Parameters

Parameter	Setting
LC Parameters	
Column	C18 Reverse Phase (2.1 x 100 mm, 2.7 µm)
Mobile Phase	A: 0.1% Formic Acid in Water; B: Acetonitrile
Flow Rate	0.4 mL/min
MS Parameters	
Ion Source	Electrospray Ionization (ESI)
Polarity	Negative
Neophellamuretin MRM	Q1 (m/z) -> Q3 (m/z) (To be determined)

| Internal Standard MRM | Q1 (m/z) -> Q3 (m/z) (To be determined) |

Table 3: Example Calibration Curve Data

Concentration (µg/mL)	Peak Area (or Area Ratio)
<b>1.0</b>	<b>Insert Data</b>
5.0	Insert Data
10.0	Insert Data
25.0	Insert Data
50.0	Insert Data
100.0	Insert Data
Regression Eq.	$y = mx + c$

|  $R^2$  | > 0.999 |

Table 4: Example Quantitative Results

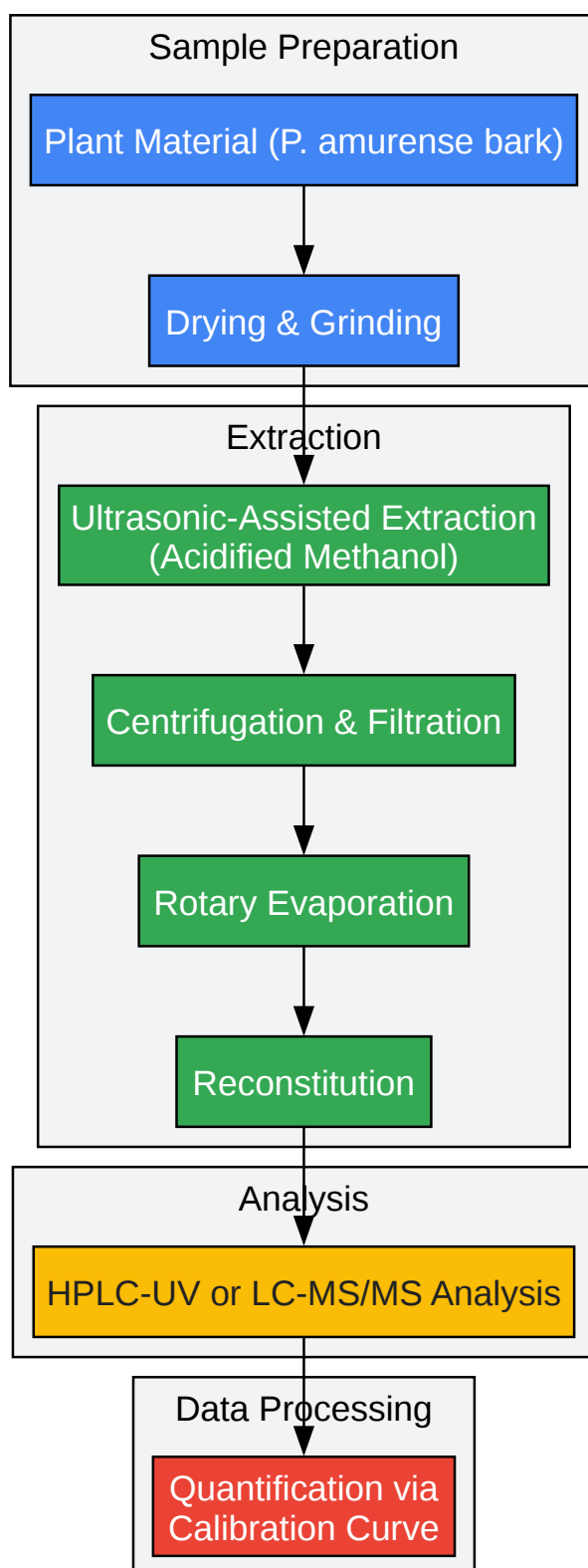
Sample ID	Weight (g)	Final Vol. (mL)	Conc. ( $\mu\text{g/mL}$ )	Amount (mg/g DW)
<b>Extract 1</b>	<b>1.012</b>	<b>5.0</b>	<b>Calculated</b>	<b>Calculated</b>
Extract 2	1.005	5.0	Calculated	Calculated

| Extract 3 | 1.021 | 5.0 | Calculated | Calculated |

## Visualizations

## Experimental Workflow



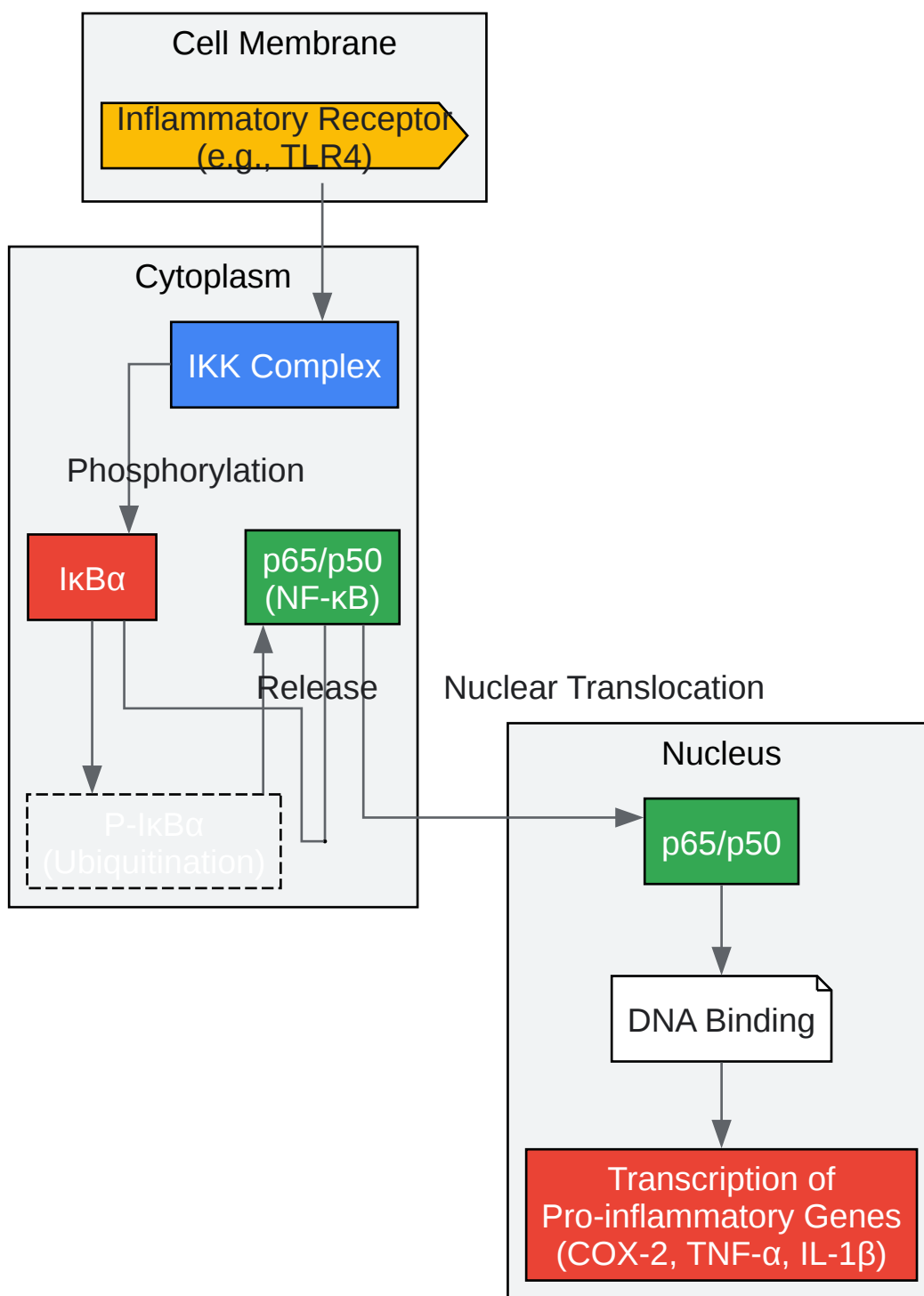


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Caption: Workflow for **Neophellamuretin** Quantification.

## Relevant Signaling Pathway: NF- $\kappa$ B in Inflammation

Phellodendron amurense extracts are noted for their anti-inflammatory effects, a process in which the NF- $\kappa$ B signaling pathway plays a crucial role.[9][10] **Neophellamuretin** may contribute to these effects by modulating this pathway.



Canonical NF-κB Signaling Pathway

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Caption: Canonical NF-κB Inflammatory Signaling Pathway.

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